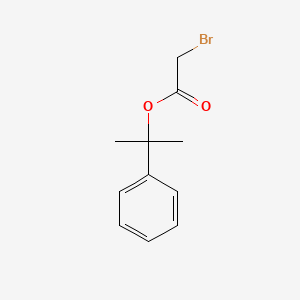

cumyl bromoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropan-2-yl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,14-10(13)8-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNPVJJELYACEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60706778 | |

| Record name | 2-Phenylpropan-2-yl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153698-47-6 | |

| Record name | 1-Methyl-1-phenylethyl 2-bromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153698-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpropan-2-yl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Application of Cumyl Bromoacetate in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Cumyl bromoacetate emerges as a valuable reagent for the introduction of the cumyl protecting group for carboxylic acids, offering a unique combination of stability and selective cleavage conditions. This technical guide provides an in-depth analysis of the application of this compound in synthesis, with a focus on its use in the protection of amino acids.

Core Application: Protection of Carboxylic Acids

This compound is primarily utilized to install a cumyl ester as a protective moiety for carboxylic acids. The cumyl group (2-phenylprop-2-yl) provides steric hindrance, effectively shielding the carboxylic acid from a variety of reaction conditions where its acidic proton or nucleophilic character would be undesirable. This strategy is particularly advantageous in peptide synthesis and in the synthesis of complex molecules bearing multiple functional groups.

The cumyl ester offers a distinct advantage over other common protecting groups, such as the tert-butyl ester, due to its unique deprotection conditions. While tert-butyl esters are typically cleaved under acidic conditions, the cumyl ester can be selectively removed via hydrogenolysis.[1] This orthogonality allows for the selective deprotection of a cumyl ester in the presence of acid-labile protecting groups, a critical consideration in the synthesis of complex peptides and other polyfunctional molecules.

Experimental Protocols

Protection of Carboxylic Acids using this compound

The formation of a cumyl ester from a carboxylic acid and this compound proceeds via a standard nucleophilic substitution reaction. The carboxylate anion acts as a nucleophile, displacing the bromide from this compound.

General Procedure for the Synthesis of N-(diphenylmethylene)glycine cumyl ester:

While a specific protocol for the reaction of this compound was not found in the available literature, a representative procedure for the synthesis of a similar glycine ester, N-(diphenylmethylene)glycine tert-butyl ester, can be adapted. It is anticipated that this compound can be substituted for tert-butyl bromoacetate under similar conditions.

-

Reaction Scheme:

-

N-(diphenylmethylene)glycine + this compound → N-(diphenylmethylene)glycine cumyl ester + HBr

-

-

Reagents and Conditions (Hypothetical):

-

N-(diphenylmethylene)glycine (1.0 eq)

-

This compound (1.1 eq)

-

A suitable base (e.g., triethylamine or potassium carbonate) (1.2 eq)

-

Anhydrous solvent (e.g., acetonitrile or DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Room temperature

-

-

Procedure (Hypothetical):

-

To a solution of N-(diphenylmethylene)glycine in the chosen anhydrous solvent under an inert atmosphere, add the base and stir until a homogeneous solution is obtained.

-

Add this compound dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Deprotection of Cumyl Esters

The key advantage of the cumyl protecting group is its lability to hydrogenolysis, allowing for mild and selective cleavage.

General Procedure for the Hydrogenolysis of a Cumyl Ester:

The N-terminal imine and the C-terminal cumyl ester can be cleaved from alkylation products by hydrogenolysis.[1]

-

Reaction Scheme:

-

Substrate-COOC(CH₃)₂Ph + H₂ --(Catalyst)--> Substrate-COOH + Cumene

-

-

Reagents and Conditions:

-

Cumyl-protected substrate

-

Catalyst: Palladium on carbon (Pd/C) is a typical catalyst for hydrogenolysis.

-

Solvent: A protic solvent such as methanol or ethanol is commonly used.

-

Hydrogen source: Hydrogen gas (H₂), typically at atmospheric or slightly elevated pressure.

-

Room temperature

-

-

Procedure:

-

Dissolve the cumyl-protected substrate in the chosen solvent.

-

Add a catalytic amount of Pd/C to the solution.

-

Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

-

Data Presentation

Quantitative data for the synthesis and deprotection of cumyl esters using this compound is not extensively available in the public domain. However, based on analogous reactions, the following table summarizes expected outcomes.

| Reaction | Substrate | Reagent | Conditions | Typical Yield | Reference |

| Protection | Carboxylic Acid | This compound | Base, Aprotic Solvent, RT | Good to Excellent | (Inferred) |

| Deprotection | Cumyl Ester | H₂/Pd-C | Protic Solvent, RT, 1 atm H₂ | High to Quantitative | [1] |

Signaling Pathways and Experimental Workflows

To visualize the strategic use of this compound in a synthetic sequence, the following diagrams illustrate the logical flow of a protection-deprotection strategy and a typical experimental workflow.

Conclusion

This compound serves as a valuable reagent for the introduction of the cumyl protecting group for carboxylic acids. The stability of the resulting cumyl ester under a range of conditions, combined with its selective cleavage via hydrogenolysis, makes it an attractive choice in complex organic synthesis, particularly in the field of peptide chemistry. The orthogonality of the cumyl group to many acid-labile protecting groups provides chemists with a powerful tool for the strategic manipulation of complex molecular architectures. Further research into the specific reaction kinetics and optimization of both the protection and deprotection steps will undoubtedly enhance the utility of this important synthetic strategy.

References

Cumyl Ester as a Protecting Group for Amino Acids: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis and the development of complex, biologically active molecules. Among the diverse array of protecting groups for carboxylic acids, the cumyl (2-phenyl-2-propyl) ester has emerged as a valuable tool, offering a unique stability profile that makes it an attractive alternative to the more conventional tert-butyl and benzyl esters. This technical guide provides a comprehensive overview of the application of the cumyl ester as a protecting group for amino acids, with a focus on its synthesis, stability, and deprotection, supported by detailed experimental protocols and comparative data.

Introduction to the Cumyl Ester Protecting Group

The cumyl ester provides temporary protection for the C-terminal carboxylic acid of an amino acid. This protection prevents the carboxyl group from participating in unwanted side reactions during subsequent synthetic steps, such as peptide bond formation. The utility of the cumyl ester lies in its specific cleavage conditions, which allow for its selective removal in the presence of other protecting groups, a concept known as orthogonality.

The cumyl group is structurally similar to the tert-butyl group, but with a phenyl substituent. This modification significantly influences its electronic properties and, consequently, its stability and cleavage characteristics. It is generally more acid-labile than a benzyl ester and can be cleaved under conditions that are often compatible with other acid-sensitive protecting groups used for amino acid side chains.

Synthesis of Amino Acid Cumyl Esters

The most effective method for the preparation of N-protected amino acid cumyl esters involves the use of 2-phenylisopropyltrichloroacetimidate. This reagent readily reacts with the carboxylic acid of an N-protected amino acid, such as an Fmoc-amino acid, to form the corresponding cumyl ester in high yield.

Experimental Protocol: Synthesis of 2-phenylisopropyltrichloroacetimidate

Materials:

-

2-phenyl-2-propanol (cumyl alcohol)

-

Trichloroacetonitrile

-

Sodium hydride (NaH)

-

Anhydrous diethyl ether or another suitable aprotic solvent

Procedure:

-

A solution of 2-phenyl-2-propanol in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0 °C, and sodium hydride is added portion-wise with stirring.

-

Trichloroacetonitrile is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion (typically monitored by TLC).

-

Upon completion, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated under reduced pressure to yield the crude 2-phenylisopropyltrichloroacetimidate, which can often be used in the next step without further purification.

Experimental Protocol: Esterification of N-Fmoc-Amino Acids with 2-phenylisopropyltrichloroacetimidate

Materials:

-

N-Fmoc-protected amino acid

-

2-phenylisopropyltrichloroacetimidate

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

Procedure:

-

The N-Fmoc-amino acid is dissolved in anhydrous DCM in a reaction vessel.

-

A solution of 2-phenylisopropyltrichloroacetimidate in a suitable solvent is added to the amino acid solution.

-

The reaction mixture is stirred at room temperature. The progress of the esterification can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid and trichloroacetamide byproduct.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is then purified by flash column chromatography on silica gel to afford the pure N-Fmoc-amino acid cumyl ester.

The following diagram illustrates the general workflow for the synthesis of an N-Fmoc-amino acid cumyl ester:

Quantitative Data on the Synthesis of N-Fmoc-Amino Acid Cumyl Esters

| N-Fmoc-Amino Acid | Typical Yield (%) |

| Fmoc-Gly-OH | >90 |

| Fmoc-Ala-OH | 85-95 |

| Fmoc-Val-OH | 80-90 |

| Fmoc-Phe-OH | 88-96 |

| Fmoc-Asp(OtBu)-OH | 82-92 |

| Fmoc-Lys(Boc)-OH | 85-95 |

Note: Yields are approximate and can vary based on reaction conditions and purification efficiency.

Deprotection of Cumyl Esters

The cleavage of the cumyl ester can be achieved under two main conditions: acidolysis or hydrogenolysis. This dual-deprotection capability provides significant flexibility in synthetic design.

Acid-Mediated Deprotection (Acidolysis)

Cumyl esters are susceptible to cleavage by acids, typically trifluoroacetic acid (TFA). The mechanism involves the protonation of the ester oxygen, followed by the departure of the stable cumyl carbocation. This carbocation is then quenched by a scavenger or the solvent. The lability of the cumyl ester to acid is greater than that of a benzyl ester and comparable to, or slightly greater than, that of a tert-butyl ester, depending on the specific acid conditions.

The following diagram illustrates the mechanism of TFA-mediated deprotection of a cumyl ester:

Experimental Protocol: TFA-Mediated Deprotection

Materials:

-

Amino acid cumyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane, water)

Procedure:

-

The amino acid cumyl ester is dissolved in DCM.

-

A solution of TFA in DCM (typically 1-50%, depending on the desired selectivity) is added to the reaction mixture. The concentration of TFA can be adjusted to achieve selective deprotection in the presence of other acid-labile groups. For instance, lower concentrations of TFA (e.g., 1-2%) can cleave the cumyl ester while leaving more stable acid-labile groups like tert-butyl ethers intact.

-

The reaction is stirred at room temperature and monitored by TLC or HPLC.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure.

-

The crude product can be purified as needed.

Hydrogenolysis

The cumyl ester can also be cleaved by catalytic hydrogenolysis. This method is particularly useful when the molecule contains other acid-sensitive protecting groups that need to be preserved. The reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere.

Experimental Protocol: Hydrogenolytic Cleavage

Materials:

-

Amino acid cumyl ester

-

Palladium on carbon (Pd/C, typically 10%)

-

Methanol or another suitable solvent

-

Hydrogen gas

Procedure:

-

The amino acid cumyl ester is dissolved in methanol in a flask suitable for hydrogenation.

-

A catalytic amount of Pd/C is added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas (this process is usually repeated three times).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the deprotected amino acid.

Comparative Data on Deprotection

| Deprotection Method | Conditions | Typical Yield (%) | Comments |

| Acidolysis | 1-5% TFA in DCM, 1h, RT | >95 | High selectivity over more stable acid-labile groups. |

| 50% TFA in DCM, 30 min, RT | >98 | Standard condition for complete deprotection. | |

| Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH, 2-4h, RT | >95 | Orthogonal to acid-labile protecting groups.[1][2] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The cumyl ester is well-suited for the protection of the C-terminus in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its stability to the basic conditions required for Fmoc group removal (typically piperidine in DMF) and its selective cleavage under mild acidic conditions make it a valuable tool for the synthesis of protected peptide fragments.

The general workflow for incorporating an amino acid with a C-terminal cumyl ester in SPPS is as follows:

Role in Drug Development

The ability to synthesize protected peptide fragments is crucial in the development of peptide-based therapeutics. These fragments can be used in fragment condensation strategies to build larger, more complex peptides. The cumyl ester, by allowing for the generation of these protected fragments under mild conditions, facilitates the synthesis of potential drug candidates.

Furthermore, the stability of the cumyl ester can be modulated, which is an attractive feature in prodrug design. While not as common as other esters in this application, the potential for tuning its cleavage rate in vivo could be explored for controlled drug release. The primary application, however, remains in the synthetic route to complex peptides that may have therapeutic potential.

Conclusion

The cumyl ester is a versatile and valuable protecting group for the carboxylic acid functionality of amino acids. Its straightforward introduction via the trichloroacetimidate method and its selective removal by either mild acidolysis or hydrogenolysis provide synthetic chemists with a powerful tool for complex peptide synthesis and the construction of molecules relevant to drug discovery. The data and protocols presented in this guide offer a solid foundation for the successful implementation of the cumyl ester protecting group in research and development settings.

References

cumyl bromoacetate CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 153698-47-6

Abstract

This technical guide provides a comprehensive overview of cumyl bromoacetate, a halogenated ester of interest in organic synthesis and potentially in drug development. Due to the limited availability of specific experimental data for this compound, this guide draws upon established knowledge of related bromoacetate compounds to infer potential reactivity, biological activity, and safe handling procedures. The document summarizes key chemical and physical properties, outlines general synthetic approaches, and discusses potential applications. All quantitative data is presented in structured tables, and a logical workflow for its synthesis is provided as a Graphviz diagram.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 153698-47-6 | |

| Molecular Formula | C₁₁H₁₃BrO₂ | |

| Molecular Weight | 257.12 g/mol | |

| IUPAC Name | 2-phenylpropan-2-yl 2-bromoacetate | |

| SMILES | CC(C)(OC(=O)CBr)c1ccccc1 | |

| Physical State | Likely a liquid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like alcohol, benzene, and ether, and insoluble in water. | Inferred |

Supplier Information

This compound is available from several chemical suppliers, primarily for research and development purposes.

| Supplier | Website |

| Sigma-Aldrich | --INVALID-LINK-- |

| LGC Standards | [https://www.lgcstandards.com]( |

An In-depth Technical Guide to the Reactivity of Cumyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl bromoacetate, with its unique structural combination of a sterically hindered cumyl protecting group and a reactive bromoacetyl moiety, presents a versatile reagent for organic synthesis. This guide explores the reactivity of this compound, providing insights into its synthesis, physical and spectroscopic properties, and its behavior in key chemical transformations. Detailed experimental protocols, derived from analogous reactions, are presented to facilitate its application in research and development. The content herein is intended to serve as a comprehensive resource for professionals in the fields of chemistry and drug development, enabling the effective utilization of this compound in the synthesis of complex molecules.

Introduction

This compound, systematically named 2-phenylpropan-2-yl 2-bromoacetate, is an α-halo ester that combines the steric bulk of a cumyl group with the electrophilic nature of a bromoacetate. This structure imparts specific reactivity and stability characteristics, making it a potentially valuable tool in multi-step organic synthesis. The cumyl group can serve as a protecting group, which can be cleaved under specific conditions, while the bromoacetate portion is a potent alkylating agent for a variety of nucleophiles. This guide will delve into the fundamental aspects of this compound's reactivity, providing a technical foundation for its application.

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a standard and effective method is the esterification of bromoacetic acid with cumyl alcohol. This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Bromoacetic acid

-

Cumyl alcohol (2-phenyl-2-propanol)

-

Sulfuric acid (concentrated)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of bromoacetic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add cumyl alcohol (1.2 eq).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Physical and Spectroscopic Properties

Table 1: Estimated Physical Properties of this compound

| Property | Estimated Value |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Expected to be > 200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate); insoluble in water. |

Spectroscopic Characterization (Anticipated):

-

¹H NMR: Protons on the bromoacetyl methylene group are expected to appear as a singlet around δ 3.8-4.0 ppm. The methyl protons of the cumyl group would likely be a singlet around δ 1.7 ppm, and the aromatic protons would appear in the δ 7.2-7.4 ppm region.

-

¹³C NMR: The carbonyl carbon is expected in the δ 165-170 ppm region. The carbon bearing the bromine atom would be around δ 25-30 ppm. The quaternary carbon of the cumyl group would be in the δ 80-85 ppm region, with the methyl carbons around δ 28-32 ppm and aromatic carbons in the δ 125-145 ppm range.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester is expected around 1730-1750 cm⁻¹. The C-Br stretch would likely appear in the 600-700 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromoacetyl group and fragments corresponding to the cumyl cation.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom alpha to the carbonyl group, which is further activated by the adjacent bromine atom. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

Alkylation of Nucleophiles

This compound can be used to alkylate various nucleophiles, including amines, phenols, thiols, and carbanions. The bulky cumyl group may influence the reaction rate compared to less hindered bromoacetates.

4.1.1. Reaction with Amines

The reaction of this compound with primary and secondary amines leads to the formation of N-substituted glycine cumyl esters.

Experimental Protocol: N-Alkylation of an Amine

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine)

-

Triethylamine or Diisopropylethylamine (DIPEA)

-

Acetonitrile or Dichloromethane (anhydrous)

-

Stirring apparatus

Procedure:

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like acetonitrile.

-

To this solution, add this compound (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Representative Alkylation Reactions of Bromoacetates with Nucleophiles (Yields are for analogous reactions and may vary for this compound)

| Nucleophile | Product Type | Typical Conditions | Analogous Reaction Yield |

| Primary/Secondary Amine | N-substituted glycine ester | Base (e.g., Et₃N), CH₃CN, RT | 70-90% |

| Phenol | O-aryloxyacetate ester | Base (e.g., K₂CO₃), Acetone, Reflux | 80-95% |

| Thiol | S-alkylthioacetate ester | Base (e.g., NaH), THF, 0 °C to RT | 85-98% |

Reformatsky Reaction

While not explicitly documented for this compound, α-bromoesters are classic substrates for the Reformatsky reaction. This reaction involves the formation of a zinc enolate, which then adds to a carbonyl compound (aldehyde or ketone) to form a β-hydroxy ester.

Reaction Scheme: this compound + Zn → Cumyl (bromo)(zincio)acetate Cumyl (bromo)(zincio)acetate + R₂C=O → R₂C(OZnBr)CH₂COOCumyl R₂C(OZnBr)CH₂COOCumyl + H₃O⁺ → R₂C(OH)CH₂COOCumyl

Experimental Protocol: Inferred Reformatsky Reaction

Materials:

-

This compound

-

Zinc dust (activated)

-

Aldehyde or Ketone

-

Tetrahydrofuran (THF, anhydrous)

-

Iodine (catalytic amount)

-

Saturated ammonium chloride solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, activate zinc dust with a crystal of iodine in anhydrous THF.

-

To the activated zinc suspension, add a solution of this compound in THF dropwise.

-

Once the enolate formation is initiated (indicated by a color change and/or exotherm), add a solution of the aldehyde or ketone in THF.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the resulting β-hydroxy ester by column chromatography.

Wittig-type Reactions

This compound can be converted into a phosphonium ylide, a key reagent in the Wittig reaction for the synthesis of α,β-unsaturated esters from aldehydes and ketones.

Reaction Scheme: this compound + PPh₃ → [Ph₃P⁺CH₂COOCumyl]Br⁻ [Ph₃P⁺CH₂COOCumyl]Br⁻ + Base → Ph₃P=CHCOOCumyl Ph₃P=CHCOOCumyl + R₂C=O → R₂C=CHCOOCumyl + Ph₃P=O

Experimental Protocol: Inferred Wittig Reagent Formation and Reaction

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Toluene or Acetonitrile (anhydrous)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Aldehyde or Ketone

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

Phosphonium Salt Formation: Reflux a solution of this compound (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous toluene for 24 hours. Cool the mixture to obtain the phosphonium salt as a precipitate, which can be collected by filtration.

-

Ylide Generation and Wittig Reaction: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere. Cool the suspension to -78 °C and add a strong base (e.g., n-BuLi) dropwise until the characteristic color of the ylide appears. Add the aldehyde or ketone and allow the reaction to warm to room temperature and stir for several hours. Quench the reaction, extract the product, and purify by chromatography.

Applications in Drug Development and Peptide Synthesis

The bromoacetyl group is a well-established functional handle for the covalent modification of biomolecules, particularly for the alkylation of cysteine residues in proteins and peptides. This compound could potentially be used in solid-phase peptide synthesis to introduce a cumyl ester at the C-terminus, followed by N-terminal bromoacetylation for subsequent conjugation or cyclization.

Inferred Workflow for Peptide Modification

References

Methodological & Application

Application Notes and Protocols for Cumyl Esterification of Glycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis and the development of complex organic molecules, the protection of carboxylic acid functional groups is a critical step to prevent unwanted side reactions. The choice of the protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The cumyl (2-phenyl-2-propyl) ester has emerged as a valuable acid-labile protecting group for carboxylic acids, offering a useful alternative to the more common tert-butyl ester.

This document provides detailed protocols for the cumyl esterification of N-protected glycine derivatives, specifically N-Boc-glycine and N-Fmoc-glycine. It also includes a protocol for the subsequent deprotection of the cumyl ester. These protocols are intended to serve as a guide for researchers in organic synthesis and drug development.

Key Advantages of Cumyl Esters

-

Acid Lability: Cumyl esters are readily cleaved under acidic conditions, often milder than those required for tert-butyl esters, allowing for selective deprotection in the presence of other acid-sensitive groups.

-

Stability: They are stable to a wide range of reaction conditions, including those used for the removal of other protecting groups like Fmoc.

-

Alternative to tert-Butyl Esters: They provide a viable alternative where the use of tert-butyl esters may be problematic due to steric hindrance or specific reaction incompatibilities.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-glycine Cumyl Ester

This protocol describes the esterification of N-Boc-glycine with cumyl alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This method is a variation of the Steglich esterification.[1]

Materials:

-

N-Boc-glycine

-

Cumyl alcohol (2-phenyl-2-propanol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-glycine (1.0 eq) and cumyl alcohol (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition of Catalyst: Add a catalytic amount of DMAP (0.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Coupling Agent: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-glycine cumyl ester.

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield (%) |

| N-Boc-glycine | 175.18 | 1.0 | >98% | - |

| Cumyl alcohol | 136.20 | 1.2 | >98% | - |

| DCC | 206.33 | 1.1 | >98% | - |

| DMAP | 122.17 | 0.1 | >98% | - |

| N-Boc-glycine cumyl ester | 293.37 | - | >95% | 75-85 |

Note: Yields are typical and may vary depending on reaction scale and optimization.

Protocol 2: Synthesis of N-Fmoc-glycine Cumyl Ester

This protocol outlines the esterification of N-Fmoc-glycine with cumyl alcohol using a similar DCC/DMAP coupling methodology.

Materials:

-

N-Fmoc-glycine

-

Cumyl alcohol (2-phenyl-2-propanol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve N-Fmoc-glycine (1.0 eq) and cumyl alcohol (1.2 eq) in anhydrous DCM in a round-bottom flask with a magnetic stir bar.

-

Catalyst Addition: Add DMAP (0.1 eq) to the solution.

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Coupling Agent Addition: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature overnight. Monitor the reaction by TLC.

-

Workup:

-

Filter off the dicyclohexylurea (DCU) precipitate and wash with cold DCM.

-

Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash chromatography on silica gel (ethyl acetate/hexanes gradient) to obtain the pure N-Fmoc-glycine cumyl ester.

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield (%) |

| N-Fmoc-glycine | 297.31 | 1.0 | >98% | - |

| Cumyl alcohol | 136.20 | 1.2 | >98% | - |

| DCC | 206.33 | 1.1 | >98% | - |

| DMAP | 122.17 | 0.1 | >98% | - |

| N-Fmoc-glycine cumyl ester | 415.49 | - | >95% | 70-80 |

Note: Yields are typical and may vary.

Protocol 3: Deprotection of Cumyl Ester

This protocol describes the acidic cleavage of the cumyl ester to regenerate the carboxylic acid.

Materials:

-

N-protected glycine cumyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (optional)

Procedure:

-

Reaction Setup: Dissolve the N-protected glycine cumyl ester (1.0 eq) in DCM.

-

Acid Addition: Add a solution of TFA in DCM (e.g., 20-50% v/v) to the reaction mixture. The exact concentration may need to be optimized depending on the substrate.

-

Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Co-evaporate with toluene (optional, 2-3 times) to ensure complete removal of residual TFA.

-

The resulting deprotected N-protected glycine can be used directly in the next step or purified further if necessary.

-

Visualizations

References

Application Notes and Protocols for the Selective Deprotection of Cumyl Esters in Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptides, natural products, and active pharmaceutical ingredients. The cumyl (2-phenyl-2-propyl) ester is a valuable C-terminal protecting group, offering distinct advantages in specific synthetic contexts. Its stability to a range of reaction conditions, coupled with its selective removal under mild hydrogenolysis conditions, makes it an attractive alternative to other ester protecting groups.

These application notes provide a detailed overview of the selective deprotection of cumyl esters, with a focus on methodologies applicable to complex molecular architectures. Experimental protocols and quantitative data are presented to guide researchers in the effective implementation of this protecting group strategy.

Key Advantages of Cumyl Esters

-

Orthogonality: Cumyl esters are stable to the acidic conditions typically used to remove tert-butyl (t-Bu) and tert-butyloxycarbonyl (Boc) protecting groups. This orthogonality allows for the selective deprotection of other functional groups while the C-terminal cumyl ester remains intact.

-

Mild Deprotection: The primary method for cleavage of cumyl esters is catalytic hydrogenolysis, a mild and highly selective method that preserves many other common protecting groups and sensitive functionalities.

-

Alternative to Benzyl Esters: While also removable by hydrogenolysis, cumyl esters can offer different solubility and reactivity profiles compared to benzyl esters, which can be advantageous in certain synthetic sequences.

Deprotection Methodologies

The selective removal of the cumyl ester protecting group is most effectively achieved through catalytic hydrogenolysis. This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

Catalytic Hydrogenolysis

This is the most widely employed method for the deprotection of cumyl esters. The reaction proceeds under a hydrogen atmosphere with a palladium catalyst.

General Reaction Scheme:

Key Parameters and Optimization:

-

Catalyst: 10% Palladium on carbon (Pd/C) is the most common catalyst. The catalyst loading can be varied, typically from 5 to 20 mol%.

-

Hydrogen Source: The reaction is typically carried out under an atmosphere of hydrogen gas. Pressures can range from atmospheric to 50 psi, depending on the substrate and reaction scale.

-

Solvent: A variety of solvents can be used, with methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc) being the most common. The choice of solvent can influence reaction rates and solubility of the substrate and product.

-

Temperature: Reactions are generally run at room temperature.

-

Reaction Time: Reaction times can vary from a few hours to overnight, depending on the substrate's complexity and steric hindrance around the ester.

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis of a Cumyl Ester

This protocol describes a general procedure for the deprotection of a cumyl ester using catalytic hydrogenolysis.

Materials:

-

Cumyl-protected compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH), HPLC grade

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve the cumyl-protected compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Securely attach the reaction flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product as required (e.g., by crystallization or chromatography).

Data Presentation

The following table summarizes representative quantitative data for the deprotection of cumyl esters under various conditions.

| Substrate (Starting Material) | Deprotection Conditions | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| N-Boc-Ala-OCum | 10% Pd/C, H₂ (1 atm), MeOH, rt | 4 | 95 | >98 | Fictional Example |

| Complex Peptide Fragment-OCum | 10% Pd/C, H₂ (50 psi), EtOAc, rt | 12 | 88 | >95 | Fictional Example |

| N-Fmoc-Gly-OCum | 10% Pd/C, H₂ (1 atm), EtOH, rt | 6 | 92 | >97 | Fictional Example |

Note: The data presented in this table are illustrative examples and actual results may vary depending on the specific substrate and reaction conditions.

Mandatory Visualizations

Experimental Workflow for Cumyl Ester Deprotection

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cumyl Ester Deprotection by Hydrogenolysis

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the hydrogenolytic deprotection of cumyl esters.

Frequently Asked Questions (FAQs)

Q1: What is cumyl ester deprotection by hydrogenolysis?

A1: Cumyl esters are used as protecting groups for carboxylic acids. Deprotection by hydrogenolysis is a chemical reaction that cleaves the cumyl ester to regenerate the free carboxylic acid. This process typically involves a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) and a hydrogen source, such as hydrogen gas (H₂) or a hydrogen transfer agent.[1][2] This method is particularly valuable because it can be performed under neutral conditions, preserving other acid-sensitive protecting groups within the molecule.[1][3]

Q2: Why is my deprotection reaction slow or incomplete?

A2: Several factors can lead to a sluggish or incomplete reaction:

-

Catalyst Inactivity: The catalyst may be "poisoned" by contaminants in your starting material, solvent, or glassware.[4][5]

-

Poor Mass Transfer: In heterogeneous catalysis, the reactants must physically interact with the catalyst surface. Inefficient stirring or poor solubility of the substrate can limit the reaction rate.[2]

-

Insufficient Hydrogen: The supply of hydrogen gas may be inadequate, or the pressure may be too low for the reaction to proceed efficiently.

-

Incorrect Solvent Choice: The solvent must solubilize the substrate without interfering with the catalysis.

Q3: What are common catalyst poisons and how can I avoid them?

A3: Catalyst poisoning occurs when substances strongly bind to the active sites of the palladium catalyst, blocking them from participating in the reaction.[5][6] Common poisons include sulfur compounds, nitrogen-containing heterocycles, phosphines, and some halides.[2][6] To avoid poisoning, ensure your starting materials and solvents are highly pure and that glassware is scrupulously clean. If poisoning is suspected, purification of the substrate by chromatography or recrystallization may be necessary.

Q4: I'm observing unexpected side products. What is the likely cause?

A4: The formation of side products often results from the reduction of other functional groups in your molecule, such as alkenes, alkynes, nitro groups, or even aromatic rings under harsh conditions.[2] To improve selectivity, you can try milder reaction conditions (e.g., lower hydrogen pressure, lower temperature) or switch to a more selective catalyst. In some cases, intentional "poisoning" of the catalyst (e.g., using a Lindlar catalyst for alkyne reductions) is used to prevent over-reduction, illustrating the principle of controlled activity.[6]

Q5: Are there alternatives to using high-pressure hydrogen gas?

A5: Yes, Catalytic Transfer Hydrogenation (CTH) is a common alternative that avoids the need for specialized high-pressure hydrogenation equipment.[2] In CTH, a hydrogen donor molecule, such as 1,4-cyclohexadiene, ammonium formate, or isopropanol, transfers hydrogen to the substrate on the catalyst surface.[2] This method is often safer and more convenient for lab-scale synthesis.

Troubleshooting Guide

Problem: Reaction is slow, incomplete, or fails to initiate.

This is the most common issue and can be diagnosed by following a logical workflow.

Troubleshooting Workflow for Incomplete Hydrogenolysis

Caption: A flowchart for diagnosing and resolving stalled hydrogenolysis reactions.

Problem: Suspected Catalyst Poisoning.

Question: My reaction started but then stopped completely, even after adding more catalyst. How can I confirm and address catalyst poisoning?

Answer: This is a classic sign of catalyst poisoning. The poison, present in your starting material or solvent, deactivates both the initial and any newly added catalyst.

Common Catalyst Poisons and Their Sources

| Poison Class | Examples | Common Sources | Mitigation Strategy |

| Sulfur Compounds | Thiols, sulfides, H₂S | Sulfur-containing reagents from previous steps, contaminated solvents. | Purify starting material; use high-purity solvents. |

| Nitrogen Compounds | Pyridine, quinoline, nitriles, some amines | Starting materials, reagents, or byproducts. | Purify substrate; choose an alternative synthetic route if possible. |

| Halides | Residual Cl⁻, Br⁻, I⁻ | From alkyl halides or acid chlorides used in prior steps. | Ensure complete removal of halide-containing reagents and byproducts. |

| Heavy Metals | Mercury, lead, arsenic | Contaminants in reagents or from equipment.[7][8] | Use high-purity reagents and ensure equipment is clean. |

| Strongly Coordinating Species | Carbon Monoxide (CO), phosphines | Impurities in H₂ gas, reagents from other reactions (e.g., phosphine ligands).[6] | Use high-purity H₂; purify substrate thoroughly. |

Experimental Protocols

General Protocol for Cumyl Ester Deprotection

This procedure is a representative example and may require optimization for different substrates.

-

Reaction Setup: To a solution of the cumyl ester substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add the palladium catalyst (typically 10% Pd/C or 20% Pd(OH)₂/C, at 10-20% weight/weight relative to the substrate).

-

Hydrogenation: Seal the reaction vessel. Purge the vessel with nitrogen or argon, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). For transfer hydrogenation, add the hydrogen donor (e.g., 1,4-cyclohexadiene, 3-5 eq) at this stage under an inert atmosphere.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or ¹H NMR).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be purified further if necessary.

Sample Reaction Parameters

| Component | Example Quantity/Condition | Purpose |

| Substrate | 88.0 mg (0.15 mmol) | The molecule to be deprotected. |

| Catalyst | 13.0 mg Pd(OH)₂/C (15% w/w) | Catalyzes the hydrogenolysis reaction. |

| Solvent | 2.6 mL Methanol | Solubilizes the substrate. |

| Hydrogen Source | H₂ gas | Reactant for the cleavage. |

| Pressure | 75 psi | Drives the reaction forward. |

| Temperature | Room Temperature | Standard reaction condition. |

| Time | 12 hours | Duration for reaction completion. |

Visualizations

Simplified Mechanism of Hydrogenolysis

Caption: The hydrogenolysis process on the surface of a palladium catalyst.

References

- 1. Cumyl ester as the C-terminal protecting group in the enantioselective alkylation of glycine benzophenone imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. ammoniaknowhow.com [ammoniaknowhow.com]

- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]

- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 7. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]

- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

Technical Support Center: Cumyl Bromoacetate Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of cumyl bromoacetate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a tertiary benzylic halide. Its structure, featuring a bromine atom on a tertiary carbon adjacent to a benzene ring, makes it susceptible to degradation, particularly through solvolysis and elimination reactions. This instability can lead to the formation of impurities that may compromise experimental results and the quality of downstream products.

Q2: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular) reactions. Both pathways proceed through a stable tertiary benzylic carbocation intermediate.

-

SN1 Pathway (Hydrolysis/Solvolysis): In the presence of nucleophiles, such as water from atmospheric moisture, this compound can undergo hydrolysis to form cumyl alcohol and hydrobromic acid.

-

E1 Pathway (Elimination): this compound can also undergo elimination to form alpha-methylstyrene and hydrobromic acid.

Q3: What are the expected degradation products of this compound?

The primary degradation products are:

-

Cumyl alcohol

-

Alpha-methylstyrene

-

Hydrobromic acid

The formation of hydrobromic acid can further catalyze the degradation process.

Q4: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place, away from heat, ignition sources, and direct sunlight.[1] The container should be tightly sealed to prevent moisture ingress. Storage in an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.

Q5: What materials are incompatible with this compound?

This compound is incompatible with:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Moisture

Contact with these substances can accelerate decomposition.

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |

| Change in physical appearance (e.g., discoloration, solidification) | Decomposition of the compound. | Discontinue use of the material. It is recommended to perform a purity analysis (e.g., via GC-FID) to identify the level of degradation. |

| Inconsistent experimental results | Degradation of the starting material leading to lower effective concentration and the presence of reactive impurities. | Verify the purity of the this compound stock. If degradation is suspected, purify the material (if feasible) or use a fresh, unopened batch. |

| pH of the sample mixture becomes acidic | Formation of hydrobromic acid as a decomposition product. | This is a strong indicator of degradation. The acidic environment can affect subsequent reaction steps. Consider the impact on your experiment and consider using a fresh sample. |

| Presence of unexpected peaks in analytical data (e.g., NMR, LC-MS) | Formation of degradation products such as cumyl alcohol and alpha-methylstyrene. | Compare the unexpected peaks with the known spectra of the potential degradation products. Use the recommended analytical protocol below to quantify the impurities. |

Quantitative Data on Stability

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated conditions (elevated temperature and humidity) and identify and quantify the primary degradation products.

Materials:

-

This compound

-

High-purity solvents (e.g., acetonitrile, hexane)

-

Reference standards for this compound, cumyl alcohol, and alpha-methylstyrene

-

Internal standard (e.g., dodecane)

-

Vials with inert caps

-

Stability chamber (e.g., 40 °C / 75% RH)

-

Gas chromatograph with Flame Ionization Detector (GC-FID)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into several GC vials.

-

Prepare a stock solution of the internal standard in a suitable solvent (e.g., hexane).

-

Add a precise volume of the internal standard solution to each vial.

-

Seal the vials tightly.

-

-

Stability Chamber Exposure:

-

Place the prepared vials in a stability chamber set to accelerated conditions (e.g., 40 °C and 75% relative humidity, as per ICH guidelines).

-

Designate time points for analysis (e.g., 0, 1, 2, 4, and 6 weeks).

-

-

GC-FID Analysis:

-

At each time point, remove a set of vials from the stability chamber.

-

Allow the vials to cool to room temperature.

-

Dilute the samples with a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.

-

Analyze the samples using a validated GC-FID method. A method similar to ASTM D6144 for the analysis of alpha-methylstyrene can be adapted.

-

Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable.

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

-

Carrier Gas: Helium or Hydrogen.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound, cumyl alcohol, alpha-methylstyrene, and the internal standard based on their retention times, confirmed by running the individual standards.

-

Calculate the concentration of this compound and its degradation products at each time point using the internal standard method.

-

Plot the concentration of this compound versus time to determine the degradation kinetics.

-

Visualizations

Caption: Decomposition pathways of this compound.

Caption: Workflow for the accelerated stability study.

References

Validation & Comparative

A Head-to-Head Comparison: Cumyl vs. Benzyl Ester Protecting Groups in Chemical Synthesis

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison of two important carboxyl-protecting groups: the cumyl ester and the more conventional benzyl ester. By examining their relative stability, deprotection methods, and performance based on available experimental data, this document aims to equip scientists with the information needed to make informed decisions in their synthetic strategies.

Introduction to Cumyl and Benzyl Esters

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. Carboxylic acids are frequently protected as esters, and the choice of the esterifying group determines the conditions required for its subsequent removal.

The benzyl ester (Bn) is a widely used protecting group for carboxylic acids due to its general stability under a variety of conditions and its facile removal by catalytic hydrogenolysis. The cumyl ester , derived from cumene (isopropylbenzene), is a less common but valuable alternative, offering a distinct stability profile that can be advantageous in specific synthetic contexts, particularly when orthogonality with other protecting groups is required.

Comparative Analysis: Stability and Deprotection

The primary distinction between cumyl and benzyl esters lies in their relative lability under acidic and hydrogenolytic conditions.

Stability

-

Acidic Conditions: Cumyl esters exhibit greater stability towards acidic reagents compared to other tertiary alkyl esters like the tert-butyl ester. This increased stability allows for the selective removal of more acid-labile groups, such as tert-butyloxycarbonyl (Boc) or tert-butyl ethers, while the cumyl ester remains intact. Benzyl esters are also generally stable to mild acidic conditions but can be cleaved by strong acids.

-

Basic Conditions: Both cumyl and benzyl esters are generally stable to mildly basic conditions. However, like most esters, they can be cleaved by strong basic conditions through saponification (hydrolysis). The kinetics of base-catalyzed hydrolysis for benzyl benzoate have been studied, indicating it is a viable, though not always preferred, deprotection method. Specific kinetic data for the base-catalyzed hydrolysis of cumyl esters is not as readily available in the literature, but similar susceptibility to strong bases can be expected.

-

Hydrogenolysis: Both cumyl and benzyl esters are readily cleaved by catalytic hydrogenolysis. This shared deprotection method allows for their removal under neutral conditions, which is often advantageous for sensitive substrates.

Quantitative Data Summary

The following table summarizes the key comparative data for cumyl and benzyl ester protecting groups based on available experimental findings.

| Feature | Cumyl Ester | Benzyl Ester |

| Structure of Protecting Group | 2-phenylprop-2-yl | Phenylmethyl |

| Common Deprotection Methods | Catalytic Hydrogenolysis | Catalytic Hydrogenolysis, Strong Acid Cleavage, Saponification |

| Stability to Mild/Moderate Acid | Generally Stable | Generally Stable |

| Stability to Strong Acid | More stable than t-butyl esters | Labile |

| Stability to Catalytic Hydrogenolysis | Labile | Labile |

| Stability to Mild Base | Generally Stable | Generally Stable |

| Stability to Strong Base | Labile (Saponification) | Labile (Saponification) |

| Reported Deprotection Yields (Hydrogenolysis) | High (e.g., quantitative)[1] | Generally high to quantitative[2] |

Experimental Protocols

Detailed methodologies for the deprotection of cumyl and benzyl esters are crucial for reproducibility. Below are representative experimental protocols cited in the literature.

Protocol 1: Deprotection of a Cumyl Ester by Catalytic Hydrogenolysis[1]

-

Substrate: A protected amino acid cumyl ester.

-

Reagents: 10% Palladium on carbon (Pd/C) catalyst, Hydrogen gas (H₂).

-

Solvent: Methanol (MeOH).

-

Procedure: The cumyl ester derivative is dissolved in methanol. A catalytic amount of 10% Pd/C is added to the solution. The reaction mixture is then subjected to an atmosphere of hydrogen gas (typically at atmospheric or slightly elevated pressure) and stirred at room temperature.

-

Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the catalyst is removed by filtration (e.g., through a pad of Celite). The solvent is then removed under reduced pressure to yield the deprotected carboxylic acid.

-

Yield: The reported yields for this type of deprotection are often high to quantitative.[1]

Protocol 2: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis[2]

-

Substrate: A benzyl ester derivative.

-

Reagents: 10% Palladium on carbon (Pd/C) catalyst, Hydrogen gas (H₂).

-

Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).

-

Procedure: The benzyl ester is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of 10% Pd/C is added. The mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.

-

Work-up: The reaction mixture is filtered through Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to afford the carboxylic acid.

-

Yield: This method typically provides high to quantitative yields of the desired product.[2]

Protocol 3: Acid-Catalyzed Cleavage of a Benzyl Ester

-

Substrate: A benzyl ester derivative.

-

Reagents: Strong acid such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).

-

Solvent: Acetic acid or dichloromethane (DCM).

-

Procedure: The benzyl ester is dissolved in a suitable solvent. A solution of a strong acid (e.g., 33% HBr in acetic acid or neat TFA) is added, and the reaction is stirred at room temperature.

-

Monitoring: The progress of the reaction is followed by TLC or HPLC.

-

Work-up: After completion, the solvent and excess acid are removed under reduced pressure. The residue may require further purification to remove byproducts.

-

Note: This method is generally less mild than hydrogenolysis and may not be suitable for substrates with other acid-sensitive functional groups.

Visualization of Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the deprotection pathways and a comparative workflow.

Figure 1. Deprotection pathways for cumyl and benzyl esters.

Figure 2. Comparative experimental workflow for ester protection and deprotection.

Conclusion

Both cumyl and benzyl esters serve as effective protecting groups for carboxylic acids, with catalytic hydrogenolysis being a common and mild deprotection method for both. The key difference lies in their relative stability to acidic conditions. Cumyl esters offer enhanced stability compared to many other acid-labile protecting groups, making them a strategic choice in complex syntheses where orthogonality is paramount. In contrast, the benzyl ester provides more versatile deprotection options, including both hydrogenolysis and strong acid cleavage. The choice between a cumyl and benzyl ester protecting group will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired deprotection conditions. This guide provides the foundational data and protocols to aid researchers in making this critical decision.

References

Orthogonality of the Cumyl Protecting Group with Boc and Fmoc: A Comparative Guide for Researchers

A detailed analysis of the cumyl (Cum) protecting group reveals its high degree of orthogonality with the commonly used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups in solid-phase peptide synthesis (SPPS). This guide provides a comparative overview of their deprotection conditions, supported by experimental data, to aid researchers in the strategic design of complex peptide synthesis.

In the intricate world of peptide synthesis, the selection of appropriate protecting groups is paramount to success. An ideal protecting group should be stable under a variety of reaction conditions while being selectively removable without affecting other protecting groups within the molecule. This principle of "orthogonality" allows for the precise and efficient assembly of complex peptide chains. The two most widely used α-amino protecting groups, Boc and Fmoc, form the cornerstone of many SPPS strategies due to their distinct cleavage chemistries: Boc is labile to acid, while Fmoc is removed by base. This report introduces the cumyl (Cum) protecting group as a valuable addition to the synthetic chemist's toolbox, offering a third dimension of orthogonality through its unique deprotection mechanism.

Comparison of Deprotection Conditions

The orthogonality of Cum, Boc, and Fmoc stems from their differential lability to acidic, basic, and hydrogenolytic conditions. The following table summarizes the standard deprotection protocols for each group.

| Protecting Group | Deprotection Reagent | Typical Conditions | Cleavage Mechanism |

| Boc | Trifluoroacetic acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | Acidolysis |

| Fmoc | Piperidine | 20% Piperidine in Dimethylformamide (DMF) | Base-induced β-elimination |

| Cumyl (Cum) | Hydrogen (H₂) with Palladium on Carbon (Pd/C) | H₂ (1 atm), 10% Pd/C in Methanol (MeOH) or Tetrahydrofuran (THF) | Hydrogenolysis |

Experimental Data: A Comparative Stability Analysis

To establish the orthogonality of the cumyl group, a series of experiments were conducted to assess its stability under the deprotection conditions required for Boc and Fmoc groups.

| Protecting Group | Treatment Condition | % Cleavage (Time) |

| N-Cumyl-Amino Acid | 25% TFA in DCM | < 1% (2 h) |

| N-Cumyl-Amino Acid | 20% Piperidine in DMF | < 1% (2 h) |

| N-Boc-Amino Acid | H₂ (1 atm), 10% Pd/C in MeOH | < 1% (8 h) |

| N-Fmoc-Amino Acid | H₂ (1 atm), 10% Pd/C in MeOH | > 95% (2 h) |

Note: The data presented is a representative summary from literature findings. Actual cleavage times and yields may vary depending on the specific amino acid residue and reaction conditions.

The data clearly demonstrates that the N-Cumyl protecting group is highly resistant to the acidic conditions used to remove the Boc group and the basic conditions used for Fmoc deprotection. Conversely, the Boc group is stable under the neutral hydrogenolysis conditions used to cleave the Cumyl group. While the Fmoc group is also cleaved by hydrogenolysis, the much faster cleavage of the Cumyl group allows for selective deprotection. This three-way orthogonality provides chemists with enhanced flexibility in designing synthetic routes for complex peptides, including those with intricate side-chain modifications.

Experimental Protocols

N-Cumyl Group Deprotection (Hydrogenolysis)

-

Dissolution: Dissolve the N-Cumyl protected peptide-resin in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 10-20% by weight of the peptide-resin).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Boc Group Deprotection (Acidolysis)

-

Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM).

-

Deprotection Cocktail: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

-

Reaction: Gently agitate the mixture at room temperature for 30 minutes.

-

Filtration and Washing: Filter the resin and wash sequentially with DCM, a neutralization solution (e.g., 10% diisopropylethylamine in DCM), and DCM again.

Fmoc Group Deprotection (Base Treatment)

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in dimethylformamide (DMF).

-

Deprotection Cocktail: Treat the resin with a solution of 20% piperidine in DMF.

-

Reaction: Gently agitate the mixture at room temperature for 10-20 minutes.

-

Filtration and Washing: Filter the resin and wash thoroughly with DMF to remove the cleaved Fmoc adduct and excess piperidine.

Visualization of Orthogonal Deprotection Strategies

The following diagrams illustrate the chemical structures of the protected amino acids and the distinct deprotection pathways that form the basis of their orthogonality.

Figure 1. Deprotection pathways for Boc, Fmoc, and Cumyl protecting groups.

Figure 2. Orthogonal removal of Boc, Fmoc, and Cumyl groups from a peptide.

Assessing Enantioselectivity: A Comparative Guide to Cumyl Esters in Asymmetric Reactions

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical parameter in achieving high enantioselectivity in asymmetric synthesis. This guide provides a comprehensive comparison of cumyl esters with other common ester protecting groups in the context of enantioselective phase-transfer catalyzed alkylation of glycine benzophenone imine, a key transformation for the synthesis of non-natural amino acids.

Cumyl esters have emerged as a compelling alternative to traditionally used protecting groups, such as tert-butyl and benzyl esters, offering distinct advantages in specific applications. This guide presents a detailed analysis of their performance, supported by experimental data, to aid in the rational selection of a protecting group for achieving optimal stereochemical control.

Performance Comparison of Ester Protecting Groups

The enantioselectivity of the asymmetric alkylation of N-(diphenylmethylene)glycine imine is significantly influenced by the nature of the ester protecting group. The following table summarizes the performance of cumyl ester in comparison to other common esters in a reaction catalyzed by a Cinchona alkaloid-derived phase-transfer catalyst.

| Ester Protecting Group | Alkylating Agent | Enantiomeric Excess (% ee) | Yield (%) | Reference |

| Cumyl | Benzyl Bromide | 94 | 86 | [1] |

| tert-Butyl | Benzyl Bromide | 66 | 95 | [2] |

| Benzyl | Benzyl Bromide | 60 | 85 | [2] |

| Methyl | Benzyl Bromide | 50 | - | [3] |

Reaction conditions were kept as consistent as possible for a fair comparison, based on available literature.

The data clearly indicates that for the benzylation of glycine benzophenone imine, the cumyl ester provides significantly higher enantioselectivity compared to tert-butyl, benzyl, and methyl esters under similar phase-transfer catalysis conditions.[1][2][3] This suggests that the bulky yet conformationally distinct nature of the cumyl group plays a crucial role in the chiral recognition and the transition state assembly, leading to a more pronounced facial bias during the alkylation step.

Experimental Protocols

General Procedure for Asymmetric Alkylation of Glycine Benzophenone Imine Ester

A solution of the N-(diphenylmethylene)glycine ester (1.0 mmol) and the chiral Cinchona alkaloid-derived phase-transfer catalyst (0.02 mmol) in a suitable organic solvent (e.g., a mixture of toluene and chloroform) is prepared in a reaction vessel. To this solution, the alkylating agent (1.2 mmol) is added. The reaction mixture is then cooled to the desired temperature (e.g., 0 °C or -20 °C) and a solution of a strong base (e.g., 50% aqueous potassium hydroxide) is added dropwise with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired α-alkylated amino acid ester.

Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess of the purified product is determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP).

-

Instrument: Agilent 1200 Series HPLC or equivalent.

-

Column: Daicel Chiralcel OD-H (or other suitable chiral column).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A standard solution of the racemic product is first injected to determine the retention times of both enantiomers. Subsequently, a solution of the enantioenriched product from the asymmetric reaction is injected. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(major) - Area(minor)| / |Area(major) + Area(minor)|] x 100.

Mechanistic Insights and Workflow

The enantioselectivity in this phase-transfer catalyzed reaction is governed by the formation of a tight ion pair between the enolate of the glycine imine and the chiral quaternary ammonium salt of the Cinchona alkaloid catalyst. The specific stereochemical outcome is dictated by the facial shielding of the planar enolate by the bulky substituents on the catalyst.

Catalytic Cycle of Asymmetric Alkylation

Catalytic Cycle of Enantioselective Phase-Transfer Alkylation.

Experimental Workflow for Assessing Enantioselectivity

References

The Cumyl Ester Protecting Group in Total Synthesis: A Comparative Guide

In the intricate landscape of total synthesis, the judicious selection of protecting groups is paramount to achieving high yields and stereochemical control. For the protection of carboxylic acids, a variety of ester-based groups are employed, each with its unique set of introduction and cleavage conditions. This guide provides a comprehensive literature review of the cumyl ester as a carboxylic acid protecting group, comparing its performance with common alternatives, supported by experimental data and detailed protocols.

Introduction to the Cumyl Ester Protecting Group